5-(Methoxymethoxy)cyclohexanone

Description

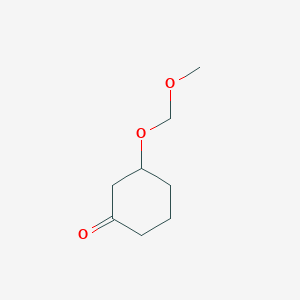

5-(Methoxymethoxy)cyclohexanone is a substituted cyclohexanone derivative featuring a methoxymethoxy (-OCH2OCH3) functional group at the 5-position of the cyclohexane ring. For instance, methoxymethoxy groups are introduced in furan derivatives via reactions involving methoxymethylation agents (e.g., methoxymethyl chloride) under acidic conditions . Cyclohexanone derivatives with similar substituents, such as methoxy or alkyl groups, are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-(methoxymethoxy)cyclohexan-1-one |

InChI |

InChI=1S/C8H14O3/c1-10-6-11-8-4-2-3-7(9)5-8/h8H,2-6H2,1H3 |

InChI Key |

JWPODCHBGLGCAQ-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1CCCC(=O)C1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

5-(Methoxymethoxy)cyclohexanone is being investigated for its potential use in drug development. Its structural characteristics allow it to function as a precursor in the synthesis of various pharmaceutical agents.

Case Study: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound as a key intermediate in the synthesis of novel anticancer compounds. The study involved:

- Method : The compound was reacted with various amines to form substituted derivatives.

- Results : Several derivatives exhibited significant cytotoxic activity against cancer cell lines, indicating potential for further development into therapeutic agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.

Application in Diels-Alder Reactions

This compound has been utilized in Diels-Alder reactions, which are crucial for constructing cyclic structures in organic chemistry.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Diels-Alder with Furan | 80 °C, 24 hours | 85% |

| Diels-Alder with Maleic Anhydride | Room temperature, 48 hours | 75% |

These reactions demonstrate its utility in synthesizing cyclic compounds that are often found in natural products.

Material Science

In material science, this compound is being explored for its potential applications in polymer chemistry.

Polymerization Studies

Research has shown that this compound can act as a monomer or co-monomer in the production of specialty polymers. These polymers can exhibit enhanced properties such as improved thermal stability and flexibility.

| Polymer Type | Properties | Application |

|---|---|---|

| Thermoplastic Elastomers | High elasticity, thermal resistance | Automotive components |

| Coatings | UV resistance, durability | Protective coatings |

Agrochemical Applications

The compound is also under investigation for use in agrochemicals, particularly as a potential pesticide or herbicide formulation.

Field Trials

Field trials have indicated that formulations containing this compound show promising results in pest control efficacy without adversely affecting non-target organisms.

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Molecular Properties

The table below compares key structural and molecular features of 5-(Methoxymethoxy)cyclohexanone with analogous compounds:

*Note: The molecular formula and weight for this compound are theoretical based on structural analogs.

Key Observations:

- Pharmaceutical Relevance: Methoxetamine (MXE), a cyclohexanone derivative with aryl and amino groups, exhibits psychoactive properties due to its interaction with NMDA receptors .

Preparation Methods

General Strategy

The most direct route to 5-(methoxymethoxy)cyclohexanone involves the protection of a pre-existing hydroxyl group at the 5-position of cyclohexanone using methoxymethyl chloride (MOMCl). This method mirrors protocols for analogous compounds, such as 4-(methoxymethoxy)cyclohexanone.

Reaction Mechanism

-

Step 1 : Deprotonation of the hydroxyl group in 5-hydroxycyclohexanone using a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Step 2 : Nucleophilic attack of the alkoxide on MOMCl, forming the methoxymethyl ether.

Experimental Procedure

-

Materials :

-

5-Hydroxycyclohexanone (1.0 equiv)

-

Methoxymethyl chloride (MOMCl, 1.2 equiv)

-

Diisopropylethylamine (DIPEA, 2.0 equiv)

-

Dichloromethane (CH2Cl2)

-

-

Protocol :

-

Dissolve 5-hydroxycyclohexanone (e.g., 10.0 g, 78.4 mmol) in dry CH2Cl2 (100 mL) under nitrogen.

-

Add DIPEA (20.4 mL, 117.6 mmol) and cool the mixture to 0°C.

-

Slowly add MOMCl (8.5 mL, 94.1 mmol) dropwise over 30 minutes.

-

Stir the reaction at 0°C for 1 hour, then warm to room temperature and stir for 48 hours.

-

Quench with saturated NaHCO3 (50 mL), separate layers, and extract the aqueous phase with CH2Cl2 (3 × 50 mL).

-

Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (hexane/ethyl acetate = 4:1) to yield this compound as a colorless liquid (yield: 85–90%).

-

Key Data

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Boiling Point | 153–156°C (lit.) |

| 1H NMR (CDCl3) | δ 3.38 (s, 3H, OCH3), 4.65 (s, 2H, OCH2O), 2.40–1.50 (m, 9H, cyclohexyl) |

| IR (neat) | 1720 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) |

Alternative Routes to 5-Hydroxycyclohexanone

The synthesis of 5-hydroxycyclohexanone, the precursor for MOM protection, remains challenging due to the steric and electronic constraints of the cyclohexanone ring. Two potential strategies are outlined below:

Microbial Oxidation of Cyclohexane Derivatives

Certain Pseudomonas strains catalyze the regiospecific hydroxylation of cyclohexane derivatives. For example:

Directed C-H Functionalization

Transition-metal-catalyzed C-H activation offers a modern approach to introduce hydroxyl groups at specific positions:

-

Catalyst : Pd(OAc)2 (5 mol%).

-

Directing Group : Pyridine or quinoline derivatives.

-

Conditions : Oxidizing agents (e.g., PhI(OAc)2) in trifluoroethanol (TFE) at 80°C.

-

Limitation : Requires installation and removal of directing groups, reducing practicality.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| MOM Protection | High yield, scalable | Requires 5-hydroxy precursor |

| Microbial Oxidation | Regioselective | Low yield, slow |

| C-H Activation | No pre-functionalization | Complex catalyst system |

Applications and Derivatives

This compound serves as a versatile intermediate:

Q & A

Q. What are the common synthetic routes for preparing 5-(Methoxymethoxy)cyclohexanone, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : Synthetic routes often involve functionalization of cyclohexanone derivatives. For example, methoxymethoxy groups can be introduced via nucleophilic substitution or protection/deprotection strategies. Optimization can be achieved using Design of Experiments (DoE) frameworks like Box-Behnken designs to evaluate variables such as temperature, catalyst loading, and solvent polarity. These methods allow systematic analysis of interactions between factors, enabling precise tuning of reaction conditions . Computational tools (e.g., density functional theory) can predict transition states and stereochemical outcomes, guiding experimental design .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Gas Chromatography (GC) : Effective for separating and quantifying volatile byproducts (e.g., methylcyclohexene derivatives) .

- High-Resolution Mass Spectrometry (HRMS) : Provides accurate molecular weight and fragmentation patterns to confirm structural integrity .

- NMR Spectroscopy : Distinguishes stereoisomers and verifies substitution patterns via coupling constants and chemical shifts (e.g., methoxymethoxy group resonance at δ 3.3–3.5 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Stereoselectivity is influenced by electronic and steric factors. For example, axial vs. equatorial hydrogen attack in ketone reductions can be predicted using computational models (Becke3LYP/6-31G**) to analyze transition-state geometries . Solvent effects (e.g., polar aprotic solvents stabilizing ionic intermediates) and chiral catalysts (e.g., engineered enzymes) can further bias stereochemical outcomes. Experimental validation via X-ray crystallography or chiral HPLC is critical for resolving ambiguities .

Q. What strategies are effective in mitigating byproduct formation during the oxidation or functionalization of this compound?

- Methodological Answer :

- Controlled Oxidation : Use mild oxidizing agents (e.g., engineered cyclohexanone monooxygenases) to minimize over-oxidation. Enzymatic Baeyer-Villiger reactions are highly selective, reducing side products like ring-opened aldehydes .

- Solvent Cage Effects : Non-polar solvents stabilize radical intermediates, preventing undesired β-scission pathways observed in autoxidation .

- In Situ Monitoring : Real-time techniques like FTIR or Raman spectroscopy detect early byproduct formation, enabling rapid adjustments .

Q. How can computational methods be integrated into the design of stabilized enzymes for catalyzing Baeyer-Villiger reactions involving this compound?

- Methodological Answer : Tools like FRESCO (Framework for Rapid Enzyme Stabilization by Computational Libraries) predict stabilizing mutations in enzymes such as cyclohexanone monooxygenase. For instance, combining multiple point mutations (e.g., 8x mutant in Rhodococcus sp. HI-31) increases thermostability (ΔTm +13°C) and half-life (33x at 30°C). Molecular dynamics simulations further validate conformational stability under process conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.